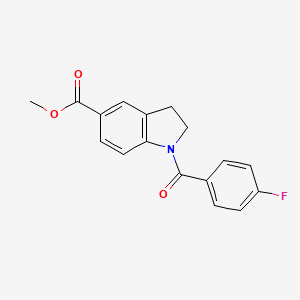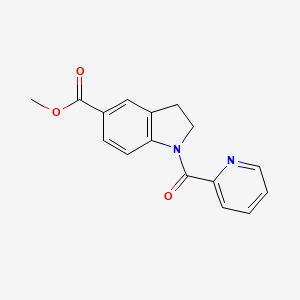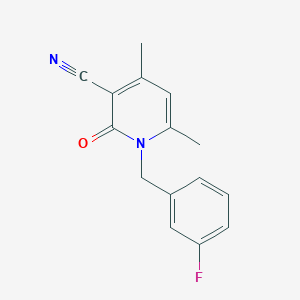![molecular formula C13H12ClN3O B7539374 azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone, also known as CP-544326, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of inflammatory cytokines and to reduce pain in models of acute and chronic pain. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have good oral bioavailability and has a long half-life in animals. However, one limitation of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its effectiveness against different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory properties, and further studies are needed to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for the development of analogs of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone with improved solubility and selectivity for COX-2.
Synthesemethoden
The synthesis of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-chlorophenylhydrazine. This is then reacted with 3-methyl-2-butanone to form the corresponding pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with azetidine-2,4-dione to form azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain. It has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13(18)17-6-3-7-17/h1-2,4-5,8H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGUIZUZUJGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)
![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)
![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)



